Morpholin-4-yl-acetic acid (4-benzyloxy-3-methoxy-benzylidene)-hydrazide
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Overview
Description
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl ether group, a methoxy group, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(morpholin-4-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-[1-ETHYL-1H-BENZIMIDAZOL-2-YL]SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE stands out due to its morpholine ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C21H25N3O4/c1-26-20-13-18(7-8-19(20)28-16-17-5-3-2-4-6-17)14-22-23-21(25)15-24-9-11-27-12-10-24/h2-8,13-14H,9-12,15-16H2,1H3,(H,23,25)/b22-14+ |
InChI Key |
DYIYWSYOJXGJFH-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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